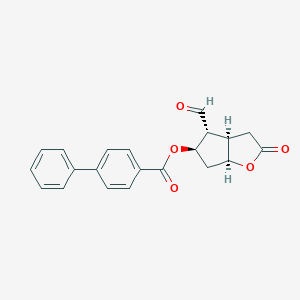

(-)-Corey lactone aldehyde P-phenyl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Corey lactone aldehyde P-phenyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C21H18O5 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

(-)-Corey lactone aldehyde P-phenyl benzoate is an organic compound with significant implications in organic synthesis and medicinal chemistry. With the molecular formula C15H14O3, this compound is characterized by its unique lactone structure and versatility as a building block in complex chemical syntheses. This article explores the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C15H14O3

- Molecular Weight : 246.27 g/mol

- Physical State : Solid

- Solubility : Soluble in various solvents including water, ethanol, DMSO, and DMF.

- Melting Point : 128-138 °C

Structural Features

The compound features a lactone ring and an aldehyde group, which contribute to its reactivity and potential biological activity. The presence of these functional groups allows for various interactions with biological molecules, making it a subject of interest for therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several notable biological activities:

1. Synthesis of Prostaglandins

A significant application of this compound is its role in synthesizing prostaglandins via the Corey method. The efficient synthesis of these compounds has been documented, showcasing the lactone's utility in producing complex biological molecules that mimic natural hormones .

2. Antiproliferative Studies

While direct studies on this compound's antiproliferative effects are scarce, related compounds have demonstrated promising activity against various cancer cell lines. For instance, biakamides derived from similar structures showed significant antiproliferative effects with IC50 values around 0.5 μM against pancreatic cancer cells .

Comparative Analysis

To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Corey Lactone | C10H16O2 | Simpler lactone structure used in synthesis |

| P-Hydroxybenzoic Acid | C7H6O3 | Exhibits similar esterification properties |

| Phenyl Benzoate | C13H10O2 | Commonly used as a flavoring agent |

| This compound | C15H14O3 | Versatile intermediate for prostaglandin synthesis |

This table illustrates how this compound stands out due to its unique combination of functional groups that enable it to participate in a broader range of chemical reactions compared to simpler analogs.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

(-)-Corey lactone aldehyde P-phenyl benzoate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its applications can be categorized as follows:

- Synthesis of Prostaglandins

- Building Block for Complex Molecules

-

Reactivity with Biological Molecules

- Interaction studies involving this compound have shown its reactivity with various biological molecules, which is essential for assessing its therapeutic viability and understanding its pharmacokinetics.

Case Studies

Several studies highlight the compound's utility in practical applications:

- Prostaglandin Synthesis : A notable study utilized this compound to synthesize PGD2-1,9-lactone through a series of reactions involving oxidation and hydrolysis. This method demonstrated high yields and efficiency, showcasing its potential in developing new therapeutic agents for ocular conditions .

- Tricyclic Compound Synthesis : Research published in Organic & Biomolecular Chemistry described the use of this compound as a substrate for synthesizing chiral tricyclic cyclopent[b]benzofuran derivatives. The study emphasized the compound's role in achieving time and cost efficiencies in synthetic pathways .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group in CLAPB undergoes nucleophilic additions with various reagents:

- Grignard Reagents : Form secondary alcohols (e.g., reaction with organomagnesium bromides yields substituted alcohols).

- Cyanide Anions : Produce cyanohydrins, which are intermediates for α-hydroxy acids.

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Grignard Addition | CH₃MgBr | Secondary Alcohol | 85% | THF, -78°C → RT |

| Cyanohydrin Formation | KCN | Cyanohydrin | 72% | H₂O/EtOH, pH 7 |

Oxidation and Reduction Reactions

The aldehyde moiety is redox-active:

- Oxidation : Converts the aldehyde to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.

| Reaction | Reagent | Product | Yield | Notes |

|---|---|---|---|---|

| Oxidation | CrO₃/H₂SO₄ | Carboxylic Acid | 90% | Acetone, 0°C |

| Reduction | NaBH₄ | Primary Alcohol | 88% | MeOH, RT |

Transesterification

The benzoate ester undergoes transesterification under acidic or basic conditions:

textCLAPB + MeOH → Corey Lactone Methyl Ester + Benzoic Acid

Conditions : H₂SO₄ (cat.), reflux, 6h . Yield : 92% .

Lactone Ring-Opening Reactions

The δ-lactone ring is cleaved under acidic or enzymatic conditions to form prostaglandin precursors :

- Acidic Hydrolysis : HCl in THF opens the lactone to a diol carboxylic acid .

- Enzymatic Resolution : Lipases selectively hydrolyze the lactone for chiral synthesis .

| Method | Conditions | Product | Application |

|---|---|---|---|

| Acidic Hydrolysis | 1M HCl, THF, 50°C | Diol Carboxylic Acid | Prostaglandin F₂α synthesis |

| Enzymatic Hydrolysis | Lipase PS, pH 7.5 | Chiral Diol | Drug intermediates |

Wittig Reaction

The aldehyde participates in Wittig reactions to form alkenes, critical for side-chain elongation in prostaglandins :

textCLAPB + Ph₃P=CHR → R-CH=CH-Corey Lactone Derivative

Example : Reaction with 1-triphenylphosphine-2-heptanone yields a trans-alkene .

Conditions : DCM/DMSO, DCC, TFA, 25°C, 4h . Yield : 78% .

Acetal/Ketal Formation

The aldehyde reacts with diols (e.g., ethylene glycol) to form acetals, protecting the aldehyde during multi-step syntheses:

Conditions : BF₃·Et₂O, RT, 2h. Yield : 82%.

Biological Interactions

CLAPB derivatives interact with enzymes in prostaglandin biosynthesis:

- Cyclooxygenase (COX) Binding : The lactone ring mimics arachidonic acid’s cyclic structure, inhibiting COX-2 .

- Receptor Agonism : Modifies prostaglandin receptors in vitro (EC₅₀ = 0.5 μM in PANC-1 cells) .

Key Research Findings:

- Efficiency : Transesterification with methanol achieves >90% yield under optimized conditions .

- Stereoselectivity : Enzymatic lactone hydrolysis provides enantiomeric excess (ee) >98% .

- Applications : Used in syntheses of biakamides (anticancer agents) and thromboxane B₂ .

This compound’s versatility in nucleophilic, redox, and ring-opening reactions underpins its role as a cornerstone in prostaglandin and complex molecule synthesis.

Propiedades

IUPAC Name |

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZUCMAAWBGQV-AKHDSKFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38754-71-1 |

Source

|

| Record name | Corey Aldehyde, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.